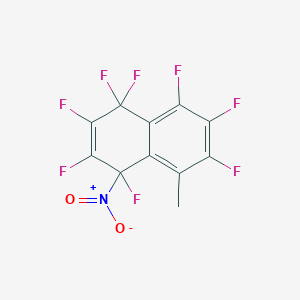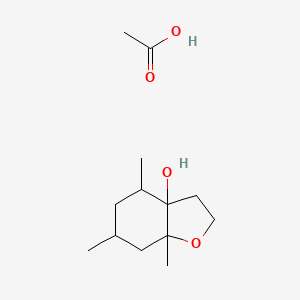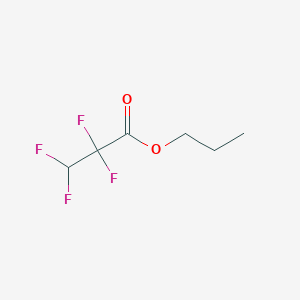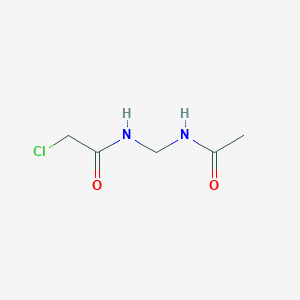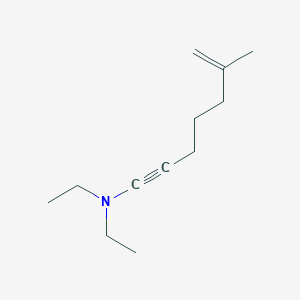![molecular formula C20H25O2P B14397552 {1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane CAS No. 89358-67-8](/img/structure/B14397552.png)
{1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane is a complex organophosphorus compound It features an oxirane ring, a diphenylphosphane group, and a methyl-substituted propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane typically involves the following steps:
Formation of the oxirane ring: This can be achieved through the epoxidation of an alkene using a peracid such as m-chloroperoxybenzoic acid (mCPBA).
Introduction of the diphenylphosphane group: This step involves the reaction of a suitable phosphine precursor with the oxirane intermediate under controlled conditions.
Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
{1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
{1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of {1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can undergo ring-opening reactions, while the diphenylphosphane group can participate in coordination chemistry. These interactions can modulate various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with similar applications in catalysis and organic synthesis.
Diphenylphosphine oxide: Shares structural similarities and is used in similar chemical reactions.
Phosphine derivatives: Various phosphine derivatives with different substituents exhibit similar reactivity and applications.
Uniqueness
{1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane is unique due to the presence of the oxirane ring and the specific arrangement of its functional groups
Propiedades
Número CAS |
89358-67-8 |
|---|---|
Fórmula molecular |
C20H25O2P |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-(1-diphenylphosphorylethyl)-2-methyl-3-propan-2-yloxirane |
InChI |
InChI=1S/C20H25O2P/c1-15(2)19-20(4,22-19)16(3)23(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16,19H,1-4H3 |
Clave InChI |
WVHMXTHZJLGVTN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(O1)(C)C(C)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


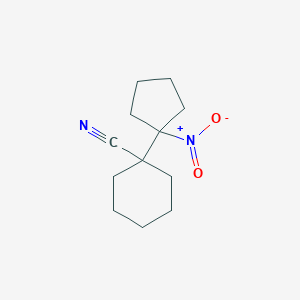
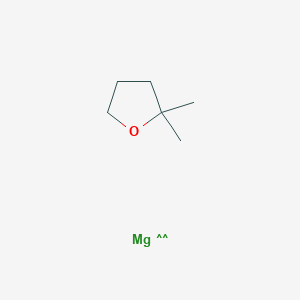
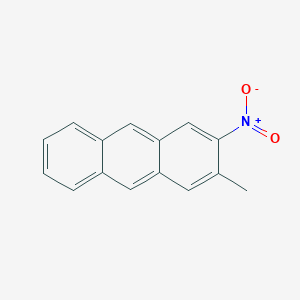
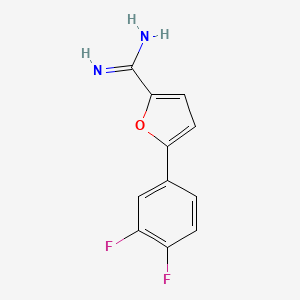
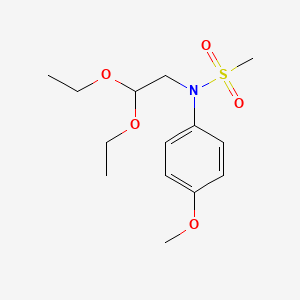
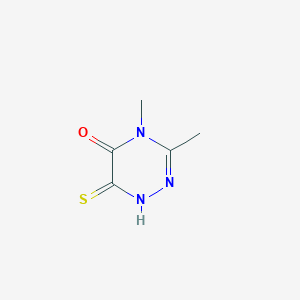
![Bicyclo[4.1.0]heptane, 3-cyclopropyl-](/img/structure/B14397510.png)
